molecular formula C9H13IO2 B11719201 (3aR,7aS)-7a-(iodomethyl)-octahydro-1-benzofuran-2-one

(3aR,7aS)-7a-(iodomethyl)-octahydro-1-benzofuran-2-one

Cat. No.: B11719201
M. Wt: 280.10 g/mol
InChI Key: CNGDXTAVLJNKBB-VXNVDRBHSA-N
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Description

(3aR,7aS)-7a-(iodomethyl)-octahydro-1-benzofuran-2-one is a chemical compound with a unique structure that includes an iodomethyl group attached to an octahydro-1-benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aS)-7a-(iodomethyl)-octahydro-1-benzofuran-2-one typically involves the iodination of a precursor compound. One common method involves the reaction of an octahydro-1-benzofuran derivative with iodine and a suitable oxidizing agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3aR,7aS)-7a-(iodomethyl)-octahydro-1-benzofuran-2-one can undergo various chemical reactions, including:

    Oxidation: The iodomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction of the iodomethyl group can yield the corresponding methyl derivative.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

    Oxidation: Alcohols or carboxylic acids.

    Reduction: Methyl derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

(3aR,7aS)-7a-(iodomethyl)-octahydro-1-benzofuran-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3aR,7aS)-7a-(iodomethyl)-octahydro-1-benzofuran-2-one involves its interaction with specific molecular targets. The iodomethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3aR,7aS)-Octahydro-2H-indol-2-one: Similar structure but lacks the iodomethyl group.

    (3aR,4R,6aR)-2,2-Dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl: Contains a different ring system and functional groups.

    (3R,3aR,7aS)-3-Butylhexahydro-2-benzofuran-1(3H)-one: Similar ring structure but with a butyl group instead of an iodomethyl group.

Uniqueness

The presence of the iodomethyl group in (3aR,7aS)-7a-(iodomethyl)-octahydro-1-benzofuran-2-one makes it unique compared to other similar compounds. This functional group imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13IO2

Molecular Weight

280.10 g/mol

IUPAC Name

(3aR,7aS)-7a-(iodomethyl)-3,3a,4,5,6,7-hexahydro-1-benzofuran-2-one

InChI

InChI=1S/C9H13IO2/c10-6-9-4-2-1-3-7(9)5-8(11)12-9/h7H,1-6H2/t7-,9-/m1/s1

InChI Key

CNGDXTAVLJNKBB-VXNVDRBHSA-N

Isomeric SMILES

C1CC[C@]2([C@H](C1)CC(=O)O2)CI

Canonical SMILES

C1CCC2(C(C1)CC(=O)O2)CI

Origin of Product

United States

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